
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate is an organic compound characterized by the presence of a trimethylsilylethynyl group attached to a thiazole ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an ethynyl group. The compound’s structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1,3-thiazole-5-carboxylate with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted thiazoles.
Aplicaciones Científicas De Investigación
Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group can stabilize intermediary carbocations, facilitating electrophilic addition reactions. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, making it a versatile tool in research and development.
Comparación Con Compuestos Similares
Trimethylsilylacetylene: Shares the trimethylsilylethynyl group but lacks the thiazole ring.
2-(Trimethylsilylethynyl)pyridine: Contains a pyridine ring instead of a thiazole ring.
Triisopropyl(trimethylsilylethynyl)silane: Features a similar ethynyl group but with different substituents on the silicon atom.
Uniqueness: Methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate is unique due to the combination of the trimethylsilylethynyl group and the thiazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H13NO2SSi |
|---|---|
Peso molecular |
239.37 g/mol |
Nombre IUPAC |
methyl 2-(2-trimethylsilylethynyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H13NO2SSi/c1-13-10(12)8-7-11-9(14-8)5-6-15(2,3)4/h7H,1-4H3 |
Clave InChI |
HADLQMKCGSCMEH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(S1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
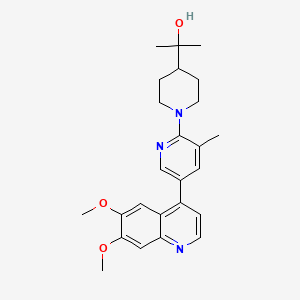
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)

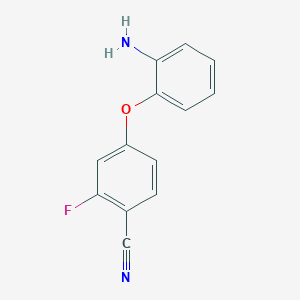
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
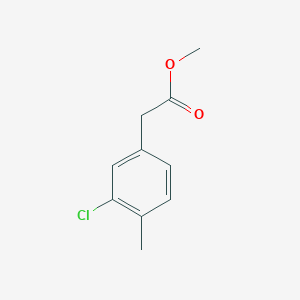

![tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13881966.png)
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
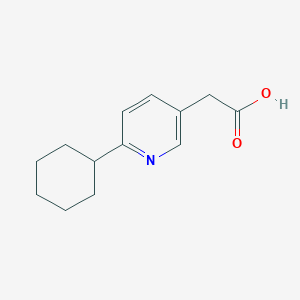
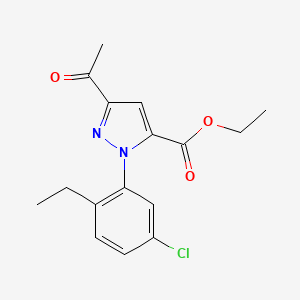
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)
